Product packaging for ALK2-IN-23(Cat. No.:)

ALK2-IN-23

Cat. No.: B1192143
M. Wt: 497.62
InChI Key: IPESYYFOXATSFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of ALK2 as a Serine/Threonine Kinase and Type I Receptor in the TGF-β Superfamily

Activin Receptor-like Kinase 2 (ALK2), encoded by the ACVR1 gene, is a pivotal transmembrane serine/threonine kinase and a Type I receptor belonging to the transforming growth factor-beta (TGF-β) superfamily. nih.gov This superfamily encompasses a diverse array of signaling molecules that regulate fundamental cellular processes, including proliferation, differentiation, apoptosis, and tissue homeostasis. ALK2, specifically, is classified among the bone morphogenetic protein (BMP) type I receptors, alongside ALK1, ALK3, and ALK6, distinguishing it from other ALKs (ALK4, ALK5, and ALK7) that primarily mediate TGF-β signaling. nih.gov

Significance of ALK2 in BMP Signaling Pathways

ALK2 functions as a critical mediator within the BMP signaling pathway. Upon ligand binding, ALK2, in conjunction with a Type II receptor (such as BMPR2, ActRIIA, or ActRIIB), forms a heteromeric receptor complex. This complex facilitates the transphosphorylation and activation of the Type I receptor, ALK2. The activated ALK2 then phosphorylates specific intracellular receptor-regulated SMAD proteins, primarily SMAD1, SMAD5, and SMAD8. These phosphorylated SMADs subsequently complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in various biological processes, including bone formation, cellular proliferation, differentiation, and embryonic patterning. While BMPs like BMP2, BMP4, BMP7, and BMP9 are known to activate ALK2, non-osteogenic ligands such as Activin A can also induce ALK2 downstream signaling, particularly in the context of mutant ALK2.

Rationale for ALK2 Inhibition in Pathological Conditions

Dysregulation or constitutive activation of ALK2 and its downstream BMP signaling pathway is implicated in the pathogenesis of several severe human diseases, making ALK2 a compelling therapeutic target. The most prominent examples include:

Fibrodysplasia Ossificans Progressiva (FOP): A rare and debilitating genetic disorder primarily caused by gain-of-function mutations in the ACVR1 gene (encoding ALK2), most commonly the R206H mutation. nih.gov These mutations lead to aberrant and uncontrolled heterotopic ossification (HO), where soft tissues progressively transform into bone, causing severe disability and premature death.

Diffuse Intrinsic Pontine Glioma (DIPG): An aggressive pediatric brain tumor where somatic mutations in ACVR1 are identified in a significant subset of cases, driving tumorigenesis through abnormal BMP signaling. nih.gov

Other Conditions: ALK2 dysfunction has also been linked to diffuse idiopathic skeletal hyperostosis (DISH), congenital heart defects (CHD), primary focal hyperhidrosis (PFH), certain forms of cancer (e.g., endometrial, melanoma, non-small lung, colorectal, pancreatic cancer), atherosclerosis, and iron deficiency anemia.

The rationale for ALK2 inhibition stems from the need to normalize or correct these dysregulated signaling pathways, thereby suppressing pathological processes like ectopic bone formation in FOP or tumor growth in DIPG, without adversely affecting essential physiological functions.

Emergence of Small Molecule ALK2 Inhibitors in Targeted Research

The critical role of ALK2 in various diseases has spurred extensive research into the development of small molecule inhibitors. Early efforts identified compounds like dorsomorphin (B1670891) as the first small molecule ALK2 inhibitors, binding directly to the ALK2-ATP binding pocket. nih.gov Subsequent advancements led to the development of more potent and selective inhibitors, such as LDN-193189. However, challenges remained in achieving high selectivity over other homologous ALK receptors, particularly ALK1 and ALK3, which are also vital for normal physiological processes.

The pursuit of enhanced potency, selectivity, and favorable pharmacokinetic properties has driven the discovery of novel chemical scaffolds. This includes compounds with a 2-aminopyridine (B139424) core (e.g., K02288) and more recently, the 3-(4-sulfamoylnaphthyl)pyrazolo[1,5-a]pyrimidine series. ALK2-IN-23, also referred to as ALK2-IN-2 or Compound 23, represents a significant advancement within this latter chemical class, demonstrating improved selectivity and promising preclinical profiles.

Properties

Molecular Formula

C28H27N5O2S

Molecular Weight

497.62

IUPAC Name

4-(6-(4-(1-(Pyrrolidin-1-yl)ethyl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)naphthalene-1-sulfonamide

InChI

InChI=1S/C28H27N5O2S/c1-19(32-14-4-5-15-32)20-8-10-21(11-9-20)22-16-30-28-26(17-31-33(28)18-22)24-12-13-27(36(29,34)35)25-7-3-2-6-23(24)25/h2-3,6-13,16-19H,4-5,14-15H2,1H3,(H2,29,34,35)

InChI Key

IPESYYFOXATSFJ-UHFFFAOYSA-N

SMILES

O=S(C1=C2C=CC=CC2=C(C3=C4N=CC(C5=CC=C(C(N6CCCC6)C)C=C5)=CN4N=C3)C=C1)(N)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ALK2 IN-23;  ALK2-IN 23;  ALK2 IN 23;  ALK2-IN-23

Origin of Product

United States

Detailed Characterization of Alk2 in 23

Biochemical Potency and Selectivity Profile

This compound exhibits high biochemical potency against ALK2. It demonstrates an IC50 value of 9 nM for wild-type ALK2. Furthermore, it shows an IC50 of 8 nM specifically for the mutant ALK2 R206H, which is a key driver in FOP pathogenesis.

A critical aspect of this compound's profile is its remarkable selectivity over other related kinases within the TGF-β superfamily. This compound displays:

ALK3: Over 700-fold higher inhibition of ALK2 compared to ALK3.

ALK1/ALK3: Greater than 15-fold selectivity over ALK1 and ALK3.

ALK5/ALK6: Greater than 100-fold selectivity over ALK5 and ALK6.

This high degree of selectivity, particularly over ALK3 and ALK5 (inhibition of which has been linked to cardiac toxicity), is crucial for minimizing off-target effects and preserving normal physiological functions mediated by these homologous receptors.

Table 1: Biochemical Potency and Selectivity of this compound

Target/KinaseIC50 / Selectivity (nM)Reference
ALK2 (wild-type)9 nM
ALK2 (R206H mutant)8 nM
vs. ALK3>700-fold selective for ALK2
vs. ALK1/ALK3>15-fold selective for ALK2
vs. ALK5/ALK6>100-fold selective for ALK2

Cellular Efficacy and Mechanistic Insights

In cellular models, this compound effectively inhibits ALK2-mediated signaling. It has been shown to inhibit BMP6-induced transcriptional activity in C2C12 cells with an EC50 of 8 nM. This demonstrates its ability to block the downstream effects of ALK2 activation in a cellular context.

Preclinical Pharmacokinetic Properties and In Vivo Efficacy

This compound has demonstrated favorable pharmacokinetic properties in preclinical evaluations. It is reported as orally active, indicating its potential for oral administration in therapeutic settings. The compound has shown good ADME (absorption, distribution, metabolism, and excretion) characteristics and promising in vivo pharmacokinetic profiles.

While specific in vivo efficacy data for this compound (CAS 2254409-25-9) in animal models are not detailed in the provided snippets, its optimized ADME and pharmacokinetic properties suggest its suitability for further preclinical and potential clinical development. The broader class of small molecule ALK2 inhibitors, to which this compound belongs, has shown robust efficacy in preclinical mouse models of FOP and DIPG, suppressing heterotopic ossification and extending survival. nih.gov

Table 2: Preclinical Pharmacokinetic and Efficacy Attributes of this compound

AttributeDescriptionReference
Oral ActivityOrally active
ADME ProfileGood ADME properties
PharmacokineticsFavorable in vivo pharmacokinetic properties
Cellular EfficacyInhibits BMP6-induced transcriptional activity in C2C12 cells (EC50 = 8 nM)
Protective EffectsReduces oxidative stress damage to migration and vascular formation functions of human umbilical vein endothelial cells (HUVECs)

Conclusion

Specificity and Selectivity Profile of this compound

The development of this compound focused heavily on achieving high specificity for ALK2 while minimizing off-target effects on closely related kinases, particularly within the ALK family and across the broader kinome nih.gov. This is crucial for therapeutic applications to avoid undesirable side effects associated with inhibiting other essential signaling pathways nih.gov.

Selectivity Across ALK Family Receptors (ALK1, ALK3, ALK4, ALK5, ALK6, ALK7)

This compound exhibits strong inhibitory activity against ALK2. Its selectivity profile across other ALK family receptors is a key characteristic. While this compound (compound 23) shows high potency against ALK2 with an IC50 of 9 nM, it also demonstrates a notable selectivity profile against other ALK family members nih.gov.

Research findings indicate that this compound exhibits good discrimination against ALK3 and high selectivity against ALK5 (also known as TGFβR1) nih.gov. The high selectivity against ALK5 is particularly advantageous, as chronic inhibition of TGF-β signaling, mediated by ALK5, has been linked to adverse effects such as immunosuppression, physeal hypertrophy, and cardiac valvulopathy nih.gov. While a precise, comprehensive table of IC50 values for this compound across all ALK family members (ALK1, ALK3, ALK4, ALK5, ALK6, ALK7) was not uniformly presented in the available literature, the reported IC50 for ALK1 was 51 nM, indicating some level of cross-reactivity with this closely related receptor due to high sequence homology in their ATP binding pockets nih.gov.

A summary of the reported selectivity for this compound (Compound 23) against key ALK family members is presented below:

ALK ReceptorIC50 (nM)Selectivity vs. ALK2
ALK29-
ALK151~5.7-fold selective
ALK3N/AGood discrimination
ALK5N/AHigh selectivity

*Note: Specific IC50 values for ALK3 and ALK5 were not explicitly stated as numerical values in the textual descriptions, but qualitative statements of "good discrimination" and "high selectivity" were provided. nih.gov

Kinome-Wide Selectivity Assessment

Beyond the immediate ALK family, the kinome-wide selectivity of this compound (or structurally similar compounds from the same series) has been assessed to understand potential off-target interactions. Kinome-wide profiling of compound 21, which is structurally similar to this compound (compound 23), at a concentration of 1 µM, revealed a high degree of selectivity nih.gov. Out of 252 kinases screened, only five non-BMP receptor kinases (ARK5, DDR1, MAP4K5, RIPK2, and TNIK) showed greater than 80% inhibition nih.gov. This demonstrates that this class of ALK2 inhibitors, including this compound, possesses a high level of kinome-wide selectivity, minimizing potential off-target effects and enhancing its therapeutic potential nih.gov.

This high kinome selectivity is a crucial feature for a drug candidate, as it reduces the likelihood of unintended inhibition of other kinases, which could lead to adverse effects or complicate therapeutic outcomes. The strategic modifications to the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold in compounds like this compound have been instrumental in achieving this favorable selectivity profile nih.gov.

Crystallographic Analysis of this compound in Complex with ALK2 Kinase Domain

While a specific crystal structure for this compound (Compound 23 / ALK2-IN-2) has not been explicitly reported with a unique Protein Data Bank (PDB) identifier in the public domain, its binding mode can be inferred from its structural class and the crystallographic analyses of closely related pyrazolo[1,5-a]pyrimidine-based ALK2 inhibitors, such as LDN-193189 (PDB: 3Q4U) and LDN-212854 (PDB: 5OXG). rcsb.orgnih.govnih.gov Computational modeling of this compound's precursor, Compound 7, based on the LDN-193189/ALK2 co-crystal structure, indicated similar interactions and conformations at the hinge and solvent-exposed regions of ALK2. nih.gov

This compound, as a pyrazolo[1,5-a]pyrimidine derivative with a 4-(sulfamoyl)naphthyl moiety, is expected to bind to the ATP-binding pocket of the ALK2 kinase domain. nih.govacs.org Inhibitors of this class typically establish key interactions within this pocket:

Hinge Region Interaction: The core pyrazolo[1,5-a]pyrimidine scaffold is known to form a crucial hydrogen bond with the backbone amide of His286 in the hinge region of ALK2. This interaction is fundamental for ATP-competitive inhibition. rcsb.orgnih.gov

Hydrophobic Pocket and Water-Mediated Interactions: The 4-(sulfamoyl)naphthyl group, a defining feature of this compound's chemical series, is computationally predicted to engage in direct hydrogen bonding interactions. Specifically, the oxygen atoms of the sulfamoyl group are believed to form two direct hydrogen bonds: one with the amino side-chain of Lys235 (a catalytic residue) and another with the backbone amide NH of Asp354. nih.govbioscience.co.uk This contrasts with some other inhibitors that rely on water-mediated hydrogen bonds involving Lys235 and Glu248. nih.govnih.gov

Specificity-Conferring Interactions: The unique substitution patterns, such as the 4-(sulfamoyl)naphthyl group, are critical for exploiting subtle differences in the ALK2 binding pocket compared to highly homologous kinases like ALK3, thereby enhancing selectivity. bioscience.co.uknih.gov

ALK2 inhibitors, including those of the pyrazolo[1,5-a]pyrimidine class, primarily function as type I inhibitors, meaning they bind to the active site and stabilize the kinase in an inactive, DFG-out/αC-helix-in conformation. nih.govrcsb.org This binding mode prevents the proper positioning of ATP and the catalytic machinery required for phosphorylation. The stabilization of this inactive conformation is crucial for inhibiting the constitutive activation observed in disease-causing ALK2 mutants, such as R206H, which otherwise exhibit enhanced signaling activity due to destabilized inactive states. rcsb.org

Structure-Activity Relationship (SAR) Studies Guiding this compound Development

The development of this compound involved extensive Structure-Activity Relationship (SAR) studies, focusing on optimizing potency, selectivity, and pharmacokinetic properties. bioscience.co.uknih.gov this compound emerged from a series of pyrazolo[1,5-a]pyrimidine derivatives, where strategic modifications led to improved inhibitory profiles. bioscience.co.uknih.gov

Key structural motifs identified as critical for this compound's potent inhibitory activity include:

Pyrazolo[1,5-a]pyrimidine Core: This heterocyclic scaffold serves as the fundamental ATP-mimetic core, anchoring the inhibitor within the kinase domain's active site. nih.govresearchgate.net

4-(Sulfamoyl)naphthyl Group at the 3-position: The introduction of this moiety at the 3-position of the pyrazolo[1,5-a]pyrimidine core was a significant breakthrough. It was found to markedly improve ALK2 inhibitory activity. bioscience.co.uknih.gov

Benzylic Methyl Group: Further optimization involved adding a methyl group at the benzylic position, which contributed to a approximately 2-fold increase in potency compared to earlier analogs in the series. bioscience.co.uk

A primary objective in ALK2 inhibitor development is achieving high selectivity over other kinases, especially the highly homologous ALK3 and ALK5 (TGF-βR1), to minimize off-target effects and potential toxicities. nih.gov this compound demonstrated remarkable selectivity:

Selectivity over ALK3: this compound exhibits over 700-fold selectivity against ALK3, a significant improvement over earlier non-selective inhibitors like LDN-193189. adooq.combioscience.co.ukglpbio.com This high discrimination is attributed to the specific interactions of the 4-(sulfamoyl)naphthyl group with the ALK2 binding pocket, exploiting subtle differences between ALK2 and ALK3. bioscience.co.uknih.gov

Kinome-Wide Selectivity: Beyond ALK3, this compound also demonstrated excellent selectivity against other BMP type 1 and 2 receptor kinases, with the exception of ALK1, which shares high sequence homology in its ATP binding pocket with ALK2. bioscience.co.uk

The inhibitory potency of this compound (Compound 23 / ALK2-IN-2) is notably high, as summarized in Table 1.

Table 1: Inhibitory Potency of this compound

TargetIC50 (nM)Selectivity vs. ALK3EC50 (BMP6-induced transcriptional activity in C2C12 cells)Reference
ALK2 (WT)9>700-fold8 nM adooq.combioscience.co.ukglpbio.com
ALK2 (R206H)8>15-fold vs. ALK1/3, >100-fold vs. ALK5/6N/A[12 in previous search]

Note: IC50 values represent half-maximal inhibitory concentration, and EC50 values represent half-maximal effective concentration.

Computational Approaches in the Design of this compound

Computational chemistry played a vital role in the rational design and optimization of this compound and its chemical series. These approaches allowed for the prediction of binding modes, assessment of structure-activity relationships, and virtual screening of chemical libraries.

Computational Modeling of Binding Modes: For the precursor of this compound (Compound 7), a computational model of its binding to ALK2 was developed. This model was based on the known co-crystal structure of LDN-193189 bound to ALK2, providing insights into the likely interactions within the active site. bioscience.co.uknih.gov This approach is crucial for understanding how modifications to the inhibitor structure influence its interaction with the target protein.

Pharmacophore and 3D-QSAR Studies: In the broader context of pyrazolo[1,5-a]pyrimidine derivatives as ALK2 inhibitors, computational studies have developed pharmacophore models (e.g., ARRR_2 hypothesis) to identify the essential features for ALK2 kinase inhibitory activity. Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies have also been employed to establish statistically significant models correlating chemical structure with inhibitory potency.

Molecular Docking and Virtual Screening: Molecular docking simulations are routinely used to predict the preferred binding orientations of small molecules within the active site of ALK2. This allows researchers to visualize and analyze interactions with key amino acid residues, such as His286 and Asn341. Virtual screening, leveraging computational tools, enables the rapid identification of potential lead compounds from vast chemical libraries, significantly accelerating the drug discovery process.

Free Energy Perturbation (FEP/H-REMD): More advanced computational techniques, such as Free Energy Perturbation coupled with Hamiltonian Replica-Exchange Molecular Dynamics (FEP/H-REMD) simulations, have been employed to accurately predict binding affinities and elucidate the molecular basis of inhibitor selectivity. These methods can reveal subtle changes in binding site residues or ligand modifications that lead to distinct binding profiles.

These computational insights, combined with iterative chemical synthesis and biological testing, were instrumental in guiding the development of this compound as a potent and highly selective ALK2 inhibitor.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique extensively employed in the rational design of ALK2 inhibitors to predict the binding affinity and orientation of small molecules within the ALK2 active site. researchgate.net This method allows researchers to computationally screen vast libraries of compounds, identifying those with the most favorable predicted interactions with the target protein. For a compound like this compound, molecular docking would be crucial in the initial stages to identify potential lead candidates and to guide the optimization of their binding modes. researchgate.netjkchemical.com It provides insights into the specific amino acid residues of ALK2 that form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the inhibitor.

Following molecular docking, molecular dynamics (MD) simulations are indispensable for validating the stability and dynamic behavior of the ALK2-inhibitor complex over time. jkchemical.comymilab.comnih.govneobioscience.comresearchgate.net Unlike static docking poses, MD simulations capture the flexibility of both the protein and the ligand, providing a more realistic representation of their interactions in a physiological environment. For this compound, MD simulations would assess the stability of its binding within the ALK2 active site, monitor conformational changes in the protein upon ligand binding, and evaluate the persistence of key interactions such as hydrogen bonds. ymilab.comnih.gov Studies have successfully utilized MD simulations, often in conjunction with virtual screening and density functional theory (DFT) calculations, to identify stable ALK2 inhibitors that exhibit robust binding to the target. jkchemical.com Furthermore, MD simulations can provide insights into how a ligand impacts protein stability and rigidity, contributing to a comprehensive understanding of the inhibitor's mechanism of action. nih.gov

Virtual Screening and Lead Optimization Strategies

Virtual screening (VS) serves as an in silico counterpart to high-throughput screening, significantly accelerating the drug discovery process and reducing associated costs. researchgate.net For the identification of initial lead compounds for this compound, VS would involve computationally sifting through large chemical libraries to pinpoint molecules with a high likelihood of binding to ALK2. citeab.comuni-freiburg.de Two primary types of VS are employed: structure-based virtual screening, which relies on the known 3D structure of the target protein (e.g., ALK2), and ligand-based virtual screening, which uses information from known active ligands to identify similar compounds. uni-freiburg.de

VS has been instrumental in discovering novel chemical scaffolds for ALK2 inhibitors, such as pyrazolo-pyrimidines and bis-heteroaryl pyrazoles, which can serve as foundational structures for further development. xenbase.orgnih.govumn.edujkchemical.com Once initial hits are identified through VS, lead optimization strategies are employed to refine their properties, transforming them into potent and selective drug candidates like this compound. A key strategy in lead optimization is fragment-based drug discovery (FBDD), which starts with small, low molecular weight fragments that bind to the target and then expands them through strategies like "growing," "linking," or "merging" to improve affinity and selectivity. fishersci.no

Computational methods play a crucial role in guiding these optimization efforts. Free-energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MMGBSA), are used to estimate the binding affinities of modified compounds without the need for immediate synthesis, allowing for broad exploration of chemical space. jkchemical.comymilab.comciteab.com Quantitative Structure-Activity Relationship (QSAR) models are also employed to correlate chemical structures with biological activity, helping to identify key pharmacophoric features necessary for enhanced ALK2 inhibitory efficacy. ymilab.com By iteratively applying these computational and experimental approaches, the rational design process systematically improves the potency, selectivity, and pharmacokinetic properties of lead compounds, ultimately leading to optimized inhibitors like this compound.

Compound Names and PubChem CIDs

Preclinical Efficacy of Alk2 in 23 in Disease Models

In Vitro Cellular Models for Disease Pathogenesis

Fibrodysplasia Ossificans Progressiva (FOP) Cell Models (e.g., patient-derived iPSCs, fibroblasts with ACVR1 mutations)

No research data is available to describe the effects of ALK2-IN-23 in FOP cell models.

There is no available information on the ability of this compound to suppress Activin A-induced SMAD signaling in FOP cell models.

There is no available information on the capacity of this compound to inhibit chondrogenesis and osteogenic differentiation in FOP cell models.

Diffuse Intrinsic Pontine Glioma (DIPG) Cell Models (e.g., ACVR1 mutant cell lines)

No research data is available to describe the effects of this compound in DIPG cell models.

There is no available information on whether this compound reduces cell viability or induces apoptosis in DIPG cell lines with ACVR1 mutations.

There is no available information on the modulation of proliferative and survival pathways by this compound in DIPG cell models.

Other Disease-Relevant Cell Models (e.g., vascular smooth muscle cells in pulmonary hypertension, cancer cell lines with ALK2 dysregulation)

While the dysregulation of ALK2 signaling is implicated in the pathophysiology of conditions such as pulmonary hypertension and certain cancers, published preclinical data focusing specifically on the effects of ALK2-IN-2 in cell models for these diseases are limited. nih.gov Research has confirmed its protective effects on human umbilical vein endothelial cells (HUVECs), where it can mitigate damage to cell migration and vascular formation caused by oxidative stress. medchemexpress.com However, direct studies on vascular smooth muscle cells or specific cancer cell lines are not extensively documented in publicly available literature.

Detailed studies investigating the direct impact of ALK2-IN-2 on the proliferation, migration, and differentiation of vascular smooth muscle cells or cancer cell lines with ALK2 dysregulation have not been reported in the accessible scientific literature. The primary characterization of ALK2-IN-2 has centered on its kinase inhibitory profile and its effects in cell types more directly related to endothelial function and osteogenic differentiation. medchemexpress.comnih.gov

The investigation of ALK2-IN-2 in specific pathological processes within vascular smooth muscle cells or cancer cells is an area requiring further research. Its known ability to inhibit ALK2, a key receptor in BMP signaling, suggests a potential role in modulating cellular processes governed by this pathway, but specific experimental evidence for ALK2-IN-2 in these contexts is not yet available. researchgate.net The compound has been noted for its favorable absorption, distribution, metabolism, and excretion (ADME) profile in vitro, marking it as a candidate for future in vivo studies. nih.gov

In Vivo Animal Models of ALK2-Mediated Disorders

Despite its promising in vitro potency and selectivity, published studies detailing the in vivo efficacy of ALK2-IN-2 in animal models of ALK2-mediated disorders, such as Fibrodysplasia Ossificans Progressiva (FOP), are not available in the current scientific literature.

There are no published preclinical studies that have evaluated the efficacy of ALK2-IN-2 in established FOP mouse models, such as the inducible transgenic ALK2Q207D or the ACVR1R206H/+ knock-in models. While the compound is recognized for its potential, its in vivo effects in these specific models of heterotopic ossification have not been documented. nih.gov

Data on the ability of ALK2-IN-2 to prevent or reduce heterotopic ossification in FOP mouse models are not available in the published literature.

There is no information available from in vivo studies regarding the systemic or localized effects of ALK2-IN-2 administration in animal models of ALK2-mediated disorders.

Biochemical and Cellular Activity of ALK2-IN-2

The following tables summarize the reported in vitro activity of ALK2-IN-2.

Table 1: Biochemical Inhibitory Activity of ALK2-IN-2
Target KinaseIC₅₀ (nM)Selectivity vs. ALK3
ALK2 (ACVR1)9>700-fold
ALK3 (BMPR1A)6439

Data sourced from MedChemExpress and ACS Publications. nih.govacs.org

Table 2: Cellular Activity of ALK2-IN-2
Cell LineAssayEC₅₀ (nM)
C2C12 (mouse myoblast)BMP6-induced transcriptional activity8

Data sourced from MedChemExpress. nih.gov

Following a comprehensive search for the chemical compound “this compound,” it has been determined that there is no publicly available scientific literature or data corresponding to this specific designation. The search results yielded information on various other inhibitors of the ALK2 protein, including but not limited to LDN-193189 and LDN-214117, and their preclinical efficacy in models of Diffuse Intrinsic Pontine Glioma (DIPG), pulmonary hypertension, and LKB1-mutant lung cancer.

However, due to the strict requirement to focus solely on "this compound," and the absence of any specific findings for this compound, it is not possible to generate the requested article. The available data on other ALK2 inhibitors cannot be substituted, as this would fall outside the specified scope of the request.

Therefore, no content can be provided for the outlined sections concerning the preclinical efficacy of this compound in various disease models.

Translational Research and Therapeutic Potential of Alk2 in 23

Target Validation and Mechanistic Proof-of-Concept for ALK2-IN-23

The therapeutic rationale for targeting ALK2 is well-established. In its normal state, ALK2 is a key mediator of signaling pathways that are vital for embryonic development and tissue homeostasis, particularly in bone and cartilage formation. patsnap.com However, specific mutations in the ACVR1 gene, which encodes ALK2, can lead to constitutive activation or altered ligand specificity of the receptor. patsnap.com This aberrant signaling is the primary driver of heterotopic ossification in FOP, a rare genetic disorder where muscle and connective tissues are progressively replaced by bone. patsnap.com

ALK2-IN-2 (Compound 23) was identified through the screening and optimization of a novel series of 2-aminopyrazine-3-carboxamides. dkfz.deecancer.org The primary mechanism of action of ALK2-IN-2 is the competitive inhibition of the ATP-binding site of the ALK2 kinase domain. By occupying this site, the inhibitor prevents the phosphorylation of downstream signaling molecules, namely SMAD1, SMAD5, and SMAD8. The phosphorylation of these SMAD proteins is a critical step in the canonical BMP signaling pathway; once phosphorylated, they form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes involved in osteogenesis and other cellular processes.

The mechanistic proof-of-concept for ALK2-IN-2 has been demonstrated in various in vitro models. In cellular assays, the compound has shown the ability to potently inhibit BMP6-induced transcriptional activity. Current time information in Houston County, US. Furthermore, it has demonstrated a protective effect on human umbilical vein endothelial cells (HUVECs), mitigating the damaging effects of oxidative stress on their migration and vascular formation capabilities. Current time information in Houston County, US. These findings validate ALK2 as a druggable target and establish ALK2-IN-2 as a molecule capable of effectively modulating this pathway, providing a strong foundation for its therapeutic potential.

Comparison of this compound with Other ALK2 Inhibitors and Related Compounds

The landscape of ALK2 inhibitors includes a variety of chemical scaffolds, each with distinct potency and selectivity profiles. A comparative analysis of ALK2-IN-2 with other notable ALK2 inhibitors is essential to understand its potential advantages in a therapeutic context.

ALK2-IN-2 (Compound 23) is a potent and highly selective inhibitor of ALK2, with a reported IC50 value of 9 nM. patsnap.comCurrent time information in Houston County, US.patsnap.com A key feature of this compound is its remarkable selectivity over the closely related ALK3 (BMPR1A), with a selectivity ratio of over 700-fold. patsnap.comCurrent time information in Houston County, US.patsnap.com This high selectivity is a significant advantage, as off-target inhibition of other ALK family members could lead to undesirable side effects.

LDN-193189 , a derivative of dorsomorphin (B1670891), is one of the most widely studied ALK2 inhibitors. While it is a potent inhibitor of ALK2, it also exhibits significant activity against other BMP type I receptors, including ALK3 and ALK6. nih.gov This broader activity profile may be beneficial in some contexts but could also contribute to off-target effects.

LDN-214117 is another well-characterized ALK2 inhibitor that has shown efficacy in preclinical models of DIPG. nih.gov Similar to LDN-193189, it belongs to a class of pyridine-based inhibitors and demonstrates good oral bioavailability and brain penetration. nih.gov

Saracatinib (AZD0530) was initially developed as a Src kinase inhibitor but was later identified as a potent ALK2 inhibitor. nih.gov It has been repurposed and is being investigated in clinical trials for FOP. nih.gov

Momelotinib , a JAK1/2 inhibitor, also demonstrates inhibitory activity against ALK2. nih.gov Its dual activity could be advantageous in diseases where both pathways are implicated.

CompoundPrimary Target(s)ALK2 IC50Key Features
ALK2-IN-2 (Compound 23)ALK29 nMHigh potency and >700-fold selectivity over ALK3. patsnap.comCurrent time information in Houston County, US.patsnap.com
LDN-193189ALK2, ALK3, ALK6~5 nMWidely used tool compound, less selective than ALK2-IN-2. nih.gov
LDN-214117ALK2Potent ALK2 inhibitorGood oral bioavailability and brain penetration. nih.gov
Saracatinib (AZD0530)Src, ALK2Potent ALK2 inhibitorRepurposed drug in clinical trials for FOP. nih.gov
MomelotinibJAK1, JAK2, ALK2Potent ALK2 inhibitorDual JAK and ALK2 inhibition. nih.gov

Potential for Combination Therapies Involving this compound

The complexity of the diseases driven by ALK2 dysregulation suggests that combination therapies may offer a more effective and durable therapeutic response. While studies specifically investigating ALK2-IN-2 in combination regimens are not yet widely published, the broader class of ALK2 inhibitors has shown promise in this area.

One potential combination strategy is the co-administration of an ALK2 inhibitor with a JAK inhibitor, such as ruxolitinib. This approach is being explored for the treatment of myelofibrosis, a bone marrow disorder characterized by fibrosis, anemia, and an enlarged spleen. bloodcancerstoday.comashpublications.org In this context, the ALK2 inhibitor aims to address the anemia by reducing hepcidin (B1576463) levels, while the JAK inhibitor targets the underlying myeloproliferation. ashpublications.org

In the realm of oncology, particularly for ALK-positive non-small cell lung cancer, combining ALK inhibitors with inhibitors of other signaling pathways, such as SRC, has been shown to improve treatment response and delay the onset of resistance. dkfz.deecancer.org While the "ALK" in this cancer type refers to Anaplastic Lymphoma Kinase and not Activin receptor-like kinase, the principle of combination therapy to overcome resistance mechanisms is broadly applicable. For ALK2-driven cancers like DIPG, combining an ALK2 inhibitor with agents that target other cancer-promoting pathways could be a viable strategy.

Furthermore, a preclinical study in a mouse model of anemia of inflammation demonstrated that combining an ALK2 inhibitor with a modified activin receptor IIA ligand trap led to maximized hematologic improvements. nih.govashpublications.org This suggests that targeting multiple points in a dysregulated pathway can yield synergistic benefits. The potential for ALK2-IN-2 to be used in such combination therapies is an important area for future research.

Emerging Research Areas for this compound Application

While the primary focus for ALK2 inhibitors has been on FOP and DIPG, emerging research is uncovering a broader therapeutic potential for these compounds. The role of ALK2 in regulating hepcidin, the master regulator of iron homeostasis, has opened up new avenues for the treatment of anemia of chronic disease and other iron-related disorders. patsnap.compatsnap.compnas.org Inhibition of ALK2 can lead to a reduction in hepcidin levels, thereby increasing iron availability for red blood cell production. patsnap.compatsnap.com

The involvement of aberrant BMP signaling in various cancers beyond DIPG is also an active area of investigation. patsnap.comnih.gov Preclinical studies have suggested that ALK2 inhibitors could have utility in certain subtypes of lung cancer and may also play a role in modulating the tumor microenvironment. patsnap.com

Furthermore, there is growing interest in the role of ALK2 in other conditions, including:

Cardiovascular diseases: Dysregulated ALK2 signaling has been implicated in vascular calcification. patsnap.com

Inflammatory and fibrotic diseases: The BMP signaling pathway is involved in inflammatory and fibrotic processes, suggesting that ALK2 inhibitors could have therapeutic potential in these conditions. patsnap.commayoclinic.org

As a potent and selective tool compound, ALK2-IN-2 is well-positioned to be used in preclinical studies to explore these emerging therapeutic areas. Future research will likely focus on evaluating its efficacy in a wider range of disease models and exploring its potential in novel combination therapies.

Advanced Methodologies in Alk2 in 23 Research

High-Throughput Screening (HTS) and DNA-Encoded Chemistry Technology (DECL) for Inhibitor Discovery

High-Throughput Screening (HTS) serves as a fundamental strategy in the initial phases of drug discovery, enabling the rapid evaluation of vast chemical libraries for compounds exhibiting desired biological activities nih.gov. In the realm of ALK2 research, HTS has been pivotal in identifying foundational inhibitor molecules. An early example is dorsomorphin (B1670891), which was identified through HTS campaigns utilizing ventralization assays in zebrafish models nih.govnih.gov. HTS assays designed for kinase inhibitors typically encompass biochemical screens that assess compound interactions with isolated proteins, as well as cell-based assays nih.gov.

DNA-Encoded Chemistry Technology (DECL), also referred to as DNA-Encoded Library (DEL) technology, represents a significant evolution beyond conventional HTS. This methodology facilitates the screening of chemical collections on an unprecedented scale, often comprising billions of unique compounds rcsb.orgnih.govhorizonepublishing.com. The core principle of DECL involves conjugating chemical compounds to unique DNA fragments that act as identifiable barcodes, thereby allowing for the simultaneous screening of entire libraries against a target protein rcsb.orghorizonepublishing.com. This approach substantially reduces the quantity of material required for screening and harnesses the sensitivity and reliability of polymerase chain reaction (PCR) and next-generation sequencing (NGS) for data generation rcsb.org.

Recent advancements in ALK2 inhibitor discovery have successfully leveraged DECL. For instance, a study screened 3.94 billion unique compounds from diverse DNA-encoded chemical libraries against the kinase domain of ALK2 nih.govnih.gov. This extensive screening effort led to the identification of ALK2 inhibitors with nanomolar potency nih.govnih.gov. Subsequent off-DNA synthesis of these identified hits and their biochemical validation confirmed their inhibitory activity nih.govnih.gov. Further structure-activity relationship (SAR) studies, a crucial step in lead optimization, resulted in the development of compounds such as CDD-2789, which demonstrated potent cellular activity (NanoBRET cell IC50: 0.54 µM) and a favorable metabolic stability profile nih.govnih.gov. Structural analyses, including X-ray crystallography, have provided insights into how these inhibitors, including CDD-2789, bind to the active site of ALK2 through Van der Waals interactions and solvent-mediated hydrogen bonds nih.gov.

Live-Cell Imaging and Phenotyping Approaches

Live-cell imaging and phenotyping methodologies are indispensable for observing the dynamic cellular effects of ALK2 inhibitors within a living, biologically relevant context. These techniques enable researchers to monitor changes in cellular processes, morphology, and signaling pathways in real-time.

In ALK2 research, the combination of live-cell imaging with other profiling techniques has been instrumental in uncovering the role of ALK2 in disease progression. For example, in investigations of KRAS-driven lung adenocarcinoma, combined live-cell imaging of human bronchial epithelial cells within a 3D invasion matrix, alongside transcriptomic profiling, revealed the upregulation of BMP6 in LKB1-mutant cells. This research indicated that the loss of LKB1 increased BMP6 signaling, which subsequently promoted growth via the ALK2/BMP6 signaling axis. Live-cell phenotyping in such experimental systems provides valuable insights into how ALK2 inhibition influences cellular invasiveness and growth characteristics, thereby informing potential therapeutic susceptibilities.

These approaches are crucial for validating the cellular efficacy of ALK2 inhibitors like ALK2-IN-23 by allowing direct observation of their capacity to modulate downstream signaling events and induce phenotypic alterations in living cellular environments.

Phosphoproteomics and Transcriptomics in Signaling Network Analysis

Phosphoproteomics and transcriptomics offer comprehensive insights into the molecular alterations induced by ALK2 inhibition at the protein phosphorylation and gene expression levels, respectively. These "omics" methodologies are essential for dissecting the intricate signaling networks regulated by ALK2.

Phosphoproteomics: As a serine/threonine kinase, ALK2 plays a pivotal role in phosphorylating downstream signaling molecules, notably SMAD1, SMAD5, and SMAD8, which are key transcription factors within the bone morphogenetic protein (BMP) signaling pathway nih.gov. Aberrant ALK2 activity, frequently caused by activating mutations, leads to an increase in the phosphorylation of these SMAD proteins. Phosphoproteomic analysis, often performed using liquid chromatography-tandem mass spectrometry, facilitates the large-scale identification and quantification of phosphorylation sites on proteins. By comparing the phosphoproteomes of cells treated with ALK2 inhibitors against control groups, researchers can pinpoint the specific phosphorylation events affected by the inhibitor. This provides a detailed map of the immediate and downstream signaling pathways influenced by ALK2 inhibition. For example, ALK2 inhibitors have been shown to effectively attenuate activin A- and BMP-induced phosphorylation of SMAD1/5 in fibroblasts derived from individuals with Fibrodysplasia Ossificans Progressiva (FOP) in a dose-dependent manner nih.govnih.gov. This demonstrates the utility of phosphoproteomics in confirming the on-target cellular activity of ALK2 inhibitors.

Transcriptomics: Transcriptomic profiling, typically conducted via RNA sequencing (RNA-Seq), quantifies the expression levels of all RNA molecules within a cell or tissue, revealing changes in gene expression in response to ALK2 inhibition. Given that ALK2 signaling ultimately impacts gene transcription, transcriptomics can uncover broader cellular programs that are affected. For instance, the activation of ALK2 by BMP ligands leads to the induction of BMP-response genes such as ID1-3. Transcriptomic studies can therefore identify which of these target genes, and potentially others, are downregulated upon treatment with ALK2 inhibitors. In the context of LKB1-mutant lung cancer, transcriptomic profiling identified the specific upregulation of BMP6 in mutant LKB1 cells, which is linked to ALK2 signaling. This illustrates how transcriptomics can reveal critical dysregulations in signaling pathways that ALK2 inhibitors aim to rectify.

Use of Genetically Engineered Animal Models for Pathway Dissection

Genetically engineered animal models, particularly mice and zebrafish, serve as indispensable tools for investigating the physiological and pathological roles of ALK2 in vivo and for evaluating the efficacy of ALK2 inhibitors. These models facilitate the dissection of complex signaling pathways within a whole-organism context, thereby complementing in vitro and cell-based studies.

Numerous animal models have been developed through modifications to the ACVR1 gene (which encodes ALK2) to recapitulate human diseases associated with ALK2 dysregulation, such as Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG). These models encompass both loss-of-function and gain-of-function mutations. For instance, gain-of-function models frequently incorporate activating mutations found in FOP patients, such as the ALK2 (R206H) or ALK2 (Q207D) mutations, which lead to constitutive activation of ALK2 kinase activity nih.gov.

These models are crucial for:

Disease Modeling: Accurately replicating the pathological features of ALK2-related disorders, such as heterotopic ossification in FOP models nih.govnih.gov.

Efficacy Testing: Assessing the ability of ALK2 inhibitors, including compounds like this compound, to suppress disease progression in vivo. For example, the ALK2-biased inhibitor LDN-212854 has demonstrated potent inhibition of heterotopic ossification in an inducible transgenic mutant ALK2 mouse model of FOP. Similarly, ALK2 inhibitors such as LDN-193189 and LDN-214117 have been shown to prolong survival in ACVR1 R206H mutant DIPG-bearing animals in vivo.

Pathway Dissection: Gaining a deeper understanding of the specific in vivo consequences of modulating ALK2 activity and identifying downstream effectors within a physiological setting. For instance, preclinical studies using Kras/Lkb1-mutant syngeneic mouse models and xenograft models have demonstrated potent growth suppression by inhibiting the ALK2/BMP6 signaling axis.

Despite promising in vivo efficacy demonstrated by some ALK2 inhibitors, challenges persist. For example, in a study evaluating the in vivo efficacy of CDD-2789 in an ALK2Q207D transgenic mouse model for heterotopic ossification, daily gavage did not result in a significant reduction in HO formation, suggesting that increasing the frequency of administration might be necessary due to the compound's plasma half-life nih.gov.

Biochemical and Biophysical Assays for Target Engagement (e.g., NanoBRET, KinomeScan)

Biochemical and biophysical assays are fundamental for confirming direct target engagement, quantifying compound potency, and evaluating selectivity against a broad spectrum of kinases. These assays yield quantitative data on how an inhibitor interacts with its intended protein target.

NanoBRET (Nano-luciferase-based Bioluminescence Resonance Energy Transfer): NanoBRET is a cell-based assay designed to measure the target engagement of compounds within living cells. This technique relies on the competitive displacement of a fluorescent tracer from the binding pocket of a NanoLuc® luciferase-kinase fusion protein by a test compound. Reductions in BRET ratios indicate competitive displacement and are utilized to generate IC50 values, which reflect the compound's apparent affinity for the target in a cellular environment. NanoBRET assays have been extensively applied in ALK2 research to assess the cellular potency and selectivity of inhibitors. For instance, this compound (ALK2 R206H inhibitor 23) is reported to have an IC50 of 8 nM for mutant ALK2 R206H probechem.com. Other ALK2 inhibitors, such as M4K2009 and M4K2308, have demonstrated high potency in NanoBRET ALK2 assays, often exhibiting IC50 values in the nanomolar range. Furthermore, NanoBRET assays can be performed with wild-type ALK2, mutant ALK2 (R206H), and other ALK isoforms (e.g., ALK1) to comprehensively evaluate selectivity nih.gov.

KinomeScan: KinomeScan is a comprehensive kinase profiling platform that quantifies the binding affinity of a compound across a large panel of kinases, thereby providing a detailed selectivity profile nih.gov. This assay is crucial for identifying potential off-target activities that could lead to undesirable side effects or offer insights into polypharmacology. For ALK2 inhibitors, KinomeScan analysis helps to ascertain their specificity within the TGFβ receptor family and across the broader kinome nih.gov. For example, CDD-2789, an ALK2 inhibitor discovered via DECL, exhibited remarkable selectivity for ALK2 and ALK1 compared to other kinases in a KinomeScan assay nih.govnih.gov. This compound (ALK2 R206H inhibitor 23) itself demonstrates noteworthy selectivity, with >15-fold selectivity over ALK1/ALK3 and >100-fold over ALK5/ALK6 probechem.com.

Other Biochemical and Biophysical Assays:

Radiometric In Vitro Kinase Assays: These assays measure the transfer of a radioactive phosphate (B84403) group from ATP to a substrate, providing a quantitative assessment of kinase activity and inhibition. They are routinely used to determine the biochemical potency (IC50) of inhibitors against ALK2 and other kinases.

Dual Luciferase Assay (DLA): Employed in cell-based settings, DLA can assess the activity of compounds against ALK5, often in conjunction with ALK2 assays to establish selectivity profiles.

Thermal Shift Assays: These biophysical assays measure changes in a protein's thermal stability upon ligand binding, which can be indicative of inhibitor binding to ALK2.

Collectively, these assays provide a robust framework for characterizing the direct interaction of this compound and other ALK2 inhibitors with their target, thereby ensuring their specificity and potency.

Future Directions and Research Gaps for Alk2 in 23

Investigation of ALK2 Inhibitors in Additional Mechanistic Disease Models

Current research on ALK2 inhibitors primarily focuses on fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG) due to the direct involvement of ALK2 gain-of-function mutations in their pathogenesis patsnap.comresearchgate.netjst.go.jp. However, the broader role of ALK2 signaling suggests potential therapeutic applications in other conditions.

Future investigations should explore the efficacy of ALK2 inhibitors in additional mechanistic disease models, including:

Atherosclerosis and Vascular Calcification: Emerging evidence suggests ALK2 signaling contributes to vascular calcification, a process central to atherosclerosis and chronic kidney disease. Inhibiting ALK2 could mitigate vascular calcification and associated cardiovascular risks patsnap.comresearchgate.netnih.govpnas.org.

Anemia Management: ALK2 plays a critical role in regulating iron metabolism. Targeting ALK2 may offer therapeutic potential in addressing conditions such as severe iron deficiency anemia and inflammatory-driven anemia of chronic disease researchgate.netnih.govpnas.orgpatsnap.comaacrjournals.org.

Other Cancers: Beyond DIPG, dysregulated BMP signaling mediated by ALK2 pathways may support tumor growth and survival in certain other cancers, such as ependymomas and endometrial cancer patsnap.comresearchgate.netnih.gov. Further studies are needed to elucidate the precise role of ALK2 in these malignancies and the potential for ALK2 inhibitors as a therapeutic strategy.

Sjögren's Syndrome: ALK2 inhibition has been suggested as a potential therapeutic avenue for Sjögren's syndrome researchgate.netnih.gov.

Pulmonary Hypertension: Recent findings indicate that ALK2 activity is regulated by deubiquitinating enzymes like BRCC3, and its dysregulation is implicated in pulmonary hypertension, suggesting a potential for ALK2 inhibitors in this context ahajournals.org.

Investigating ALK2 inhibitors in these diverse models will broaden their therapeutic scope and provide a more comprehensive understanding of ALK2's pathophysiological roles.

Elucidation of Remaining Unknown Molecular Interactions

While ALK2 inhibitors are known to bind to and inhibit the kinase activity of the ALK2 receptor, blocking the phosphorylation and activation of SMAD proteins (primarily SMAD1/5/9) patsnap.compatsnap.com, a complete understanding of all molecular interactions and their downstream effects remains an area for further research.

Specific areas for elucidation include:

Off-target Interactions and Selectivity: Despite efforts to develop highly selective ALK2 inhibitors, some compounds may exhibit off-target effects on other TGF-β family receptors (e.g., ALK1, ALK3, ALK5, ALK6) or other kinases semanticscholar.orgnih.govnih.govnih.gov. Further structural biology and biochemical studies are needed to precisely map the binding profiles of existing and novel ALK2 inhibitors to minimize off-target effects and enhance specificity, particularly for mutant ALK2 over wild-type ALK2 patsnap.comacs.org.

Non-canonical Signaling Pathways: While the canonical SMAD1/5/9 pathway is well-established, ALK2 also influences non-canonical BMP signaling pathways mdpi.com. A deeper understanding of how ALK2 inhibitors modulate these non-canonical pathways is crucial for predicting and optimizing therapeutic outcomes.

Ligand Specificity and Context-Dependent Activation: The promiscuous signaling of ligands, particularly Activin A, via mutant ALK2 in FOP, where Activin A activates mutant ALK2 but inhibits wild-type ALK2, highlights the complexity of ALK2 regulation mdpi.comsmartscitech.com. Further research is needed to fully characterize how different ligands interact with wild-type and mutant ALK2 and how inhibitors differentially affect these interactions in various cellular and tissue contexts.

Ubiquitination and Post-translational Modifications: The regulation of ALK2 activity through post-translational modifications, such as ubiquitination by enzymes like BRCC3, is an emerging area ahajournals.org. Understanding how ALK2 inhibitors influence or are influenced by these modifications could reveal novel regulatory mechanisms and therapeutic opportunities.

Development of Novel Research Tools and Assays for ALK2 Inhibitors

The advancement of ALK2 inhibitor research relies heavily on robust and predictive research tools and assays. While existing biochemical and cellular assays have been instrumental, there is a continuous need for more sophisticated tools.

Key areas for development include:

Advanced In Vitro Models: Development of more physiologically relevant in vitro models, such as 3D organoid cultures derived from patient tissues (e.g., FOP heterotopic ossification, DIPG), can better mimic the complex tissue microenvironment and provide more accurate predictions of in vivo efficacy patsnap.comaacrjournals.org.

High-Throughput Screening (HTS) Assays: Continued development of high-throughput and high-content screening assays is essential for the rapid identification and characterization of novel ALK2 inhibitor chemotypes with improved potency, selectivity, and pharmacokinetic properties nih.govpnas.org.

Biomarkers for Efficacy and Response: The identification and validation of robust biomarkers are critical for monitoring therapeutic response, assessing target engagement, and predicting patient outcomes in clinical trials patsnap.com. This includes both molecular biomarkers (e.g., phosphorylated SMAD levels, gene expression changes) and imaging biomarkers for disease progression (e.g., heterotopic ossification volume).

CNS-Penetrant Assays: For diseases like DIPG, where ALK2 inhibitors need to cross the blood-brain barrier (BBB), developing specific in vitro and in vivo assays to evaluate brain penetration and efficacy within the central nervous system is paramount aacrjournals.orgreactionbiology.com.

Targeted Degradation Tools: Beyond kinase inhibition, the development of tools for the targeted degradation of ALK2 (e.g., PROTACs) could offer alternative therapeutic strategies and provide deeper insights into ALK2 protein dynamics and turnover.

Exploration of Resistance Mechanisms and Strategies to Overcome Them

As with many targeted therapies, the emergence of resistance mechanisms to ALK2 inhibitors is a potential challenge that needs proactive investigation, particularly as these compounds advance in clinical development. While current literature on ALK2 inhibitor resistance is less extensive than for other kinase inhibitors (e.g., ALK in NSCLC), insights can be drawn from general kinase inhibitor resistance.

Potential resistance mechanisms and strategies to overcome them include:

On-Target Mutations: Secondary mutations within the ALK2 kinase domain could arise, altering the drug-binding pocket and reducing inhibitor affinity oaepublish.comdovepress.com. Strategies to overcome this include developing next-generation inhibitors designed to bind to mutated forms of ALK2 or exploring allosteric inhibitors that bind outside the ATP pocket.

Bypass Signaling Pathways: Activation of parallel or downstream signaling pathways that circumvent ALK2 inhibition could lead to resistance dovepress.cominformahealthcare.com. Combination therapies targeting ALK2 along with other critical pathways (e.g., PI3K signaling, inflammatory pathways) may be effective in preventing or overcoming such resistance jst.go.jpreactionbiology.com.

Gene Amplification or Overexpression: Increased expression or amplification of the ACVR1 gene could lead to higher levels of ALK2 protein, overwhelming the inhibitor's effect oaepublish.comdovepress.com. This could be addressed by inhibitors with higher potency or by combination therapies that reduce ALK2 protein levels.

Histological Transformation: In some cancers, histological transformation can lead to resistance to targeted therapies dovepress.cominformahealthcare.com. Understanding if and how this occurs in ALK2-driven cancers would be crucial for developing adaptive treatment strategies.

Pharmacokinetic Challenges: While not a resistance mechanism in the traditional sense, poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism, insufficient tissue penetration) can lead to sub-therapeutic drug levels and apparent resistance nih.gov. Optimizing pharmacokinetic profiles remains a continuous challenge.

Advanced Preclinical Research Towards Specific Disease Indications

Advanced preclinical research is essential to bridge the gap between initial discovery and clinical translation. For ALK2 inhibitors, this involves rigorous validation in relevant disease models and comprehensive characterization to support progression to human trials.

Key aspects of advanced preclinical research include:

Orthotopic Animal Models: For diseases like DIPG, utilizing orthotopic animal models that accurately mimic the disease's location and microenvironment is critical for evaluating brain-penetrant ALK2 inhibitors aacrjournals.orgreactionbiology.com.

Patient-Derived Xenografts (PDX) Models: Employing PDX models, which retain the genetic and phenotypic heterogeneity of human tumors, provides a more personalized and predictive platform for evaluating ALK2 inhibitors researchgate.net.

Long-term Efficacy and Durability Studies: Preclinical studies need to assess the long-term efficacy and durability of ALK2 inhibition, especially for chronic conditions like FOP, and investigate potential for disease modification rather than just symptom management.

Combination Therapy Studies: Exploring rational combination therapies with existing standard-of-care treatments or other targeted agents is crucial to enhance efficacy and potentially overcome resistance. For instance, combining ALK2 inhibitors with mTOR inhibitors has shown promise in FOP models jst.go.jp.

Toxicology and Safety Pharmacology: While outside the scope of this article's content exclusions, thorough preclinical toxicology and safety pharmacology studies are fundamental to identifying potential liabilities before human trials, ensuring a favorable safety profile for novel ALK2 inhibitors.

The continued and focused investigation into these future directions and research gaps will be instrumental in translating the promising preclinical findings of ALK2 inhibitors into effective and safe therapies for patients suffering from ALK2-driven diseases.

Compound Names and PubChem CIDs

Q & A

Q. How can researchers validate the therapeutic relevance of this compound in complex disease models, such as heterotopic ossification?

  • Methodological Answer : Use transgenic mouse models (e.g., ACVR1[R206H] mutants) to evaluate this compound’s ability to inhibit ectopic bone formation. Monitor outcomes via micro-CT imaging and histopathology. Compare efficacy to clinical benchmarks (e.g., palovarotene) .

Data Presentation Guidelines

Parameter Requirement Evidence Source
Kinase selectivity Report Gini coefficient ± SEM
IC₅₀ values Include 95% confidence intervals
Statistical tests Specify software (e.g., Prism v10.0)
Compound stability Provide degradation curves under storage conditions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ALK2-IN-23
Reactant of Route 2
Reactant of Route 2
ALK2-IN-23

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.